molecular formula C9H9N B12423585 3-Methyl-d3-indole

3-Methyl-d3-indole

Cat. No.: B12423585
M. Wt: 134.19 g/mol
InChI Key: ZFRKQXVRDFCRJG-FIBGUPNXSA-N
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Description

3-Methyl-d3-indole is a deuterated derivative of 3-methylindole, a compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The deuterium atoms in this compound replace the hydrogen atoms at the 3-position, making it useful in various scientific studies, particularly in the field of mass spectrometry and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-d3-indole typically involves the deuteration of 3-methylindole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. This process ensures the selective replacement of hydrogen atoms at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the deuterated compound. The process is optimized to minimize the use of expensive deuterium gas and catalysts, making it cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-d3-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-d3-indole has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.

    Biology: Helps in understanding the metabolic fate of indole derivatives in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease studies.

    Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 3-Methyl-d3-indole involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes involved in metabolic pathways, influencing their activity and function.

    Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness of 3-Methyl-d3-indole: The presence of deuterium atoms in this compound makes it unique for use in isotopic labeling studies. It provides a distinct advantage in tracing and studying metabolic pathways without altering the chemical properties of the parent compound significantly .

Properties

Molecular Formula

C9H9N

Molecular Weight

134.19 g/mol

IUPAC Name

3-(trideuteriomethyl)-1H-indole

InChI

InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3

InChI Key

ZFRKQXVRDFCRJG-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CNC2=CC=CC=C21

Canonical SMILES

CC1=CNC2=CC=CC=C12

Origin of Product

United States

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